WNK463

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

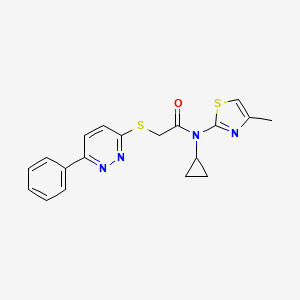

WNK463 is a potent and selective inhibitor of the With-No-Lysine (K) (WNK) kinase family. This compound is known for its ability to inhibit the activity of all four WNK kinases (WNK1, WNK2, WNK3, and WNK4) with high specificity and potency. WNK kinases play a crucial role in regulating ion transport and maintaining cellular homeostasis, making this compound a valuable tool in scientific research, particularly in the fields of hypertension and electrolyte balance .

Mechanism of Action

WNK463, also known as N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide, is a potent inhibitor of the WNK (With-No-Lysine (K)) kinases . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

This compound inhibits the kinase activity of all four WNK family members . When the WNK kinases are activated, they phosphorylate and activate downstream kinases OSR1 and SPAK . OSR1/SPAK then phosphorylate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . This compound inhibits this process, thereby modulating the activity of these ion transporters .

Biochemical Pathways

The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They control the activity of several ion transporters, including NCC, NKCC1, NKCC2, and KCC1–4 . In response to hypertonic extracellular conditions, the cell shrinks as water is extruded and WNK kinases are activated, leading to an influx of Cl-, Na+, and K+ ions to promote water uptake to restore normal cell volume .

Pharmacokinetics

This compound is orally bioavailable . It potently inhibits the in vitro kinase activity of all four WNK family members with IC50 of 5nM, 1nM, 6nM, and 9nM . .

Result of Action

The inhibition of WNK kinases by this compound has several effects. It can lead to decreased blood pressure in spontaneously hypertensive rats . In addition, it can modulate the activity of ion transporters, affecting ion homeostasis and cellular volume . This compound also reduces the effects of physiological KCC stimuli (pH, volume, urea) and abolishes any response of KCC to changes in oxygen tension .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, hyperosmotic conditions can activate WNK kinases, leading to changes in cellular volume . This compound can modulate this response . .

Biochemical Analysis

Biochemical Properties

WNK463 is an orally bioavailable inhibitor that targets all four members of the WNK kinase family: WNK1, WNK2, WNK3, and WNK4. The compound exhibits high selectivity and potency, with IC50 values of 5 nM, 1 nM, 6 nM, and 9 nM for WNK1, WNK2, WNK3, and WNK4, respectively . This compound interacts with the ATP-binding site of WNK kinases, inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream targets such as SPAK and OSR1, which are involved in regulating ion transporters like NCC, NKCC1, and NKCC2 . By modulating these pathways, this compound influences ion homeostasis and cellular volume regulation.

Cellular Effects

This compound has been shown to affect various cellular processes, particularly those related to ion transport and cellular volume regulation. In human tissue-engineered corneas, this compound treatment reduced the phosphorylation of WNK1 downstream targets SPAK and OSR1, leading to decreased ion transport activity . Additionally, this compound has been found to enhance the activity of the K+/Cl− cotransporter KCC2 in neurons, which is crucial for maintaining GABAergic inhibition and reducing seizure susceptibility . These effects highlight the compound’s potential in modulating cellular ion homeostasis and its therapeutic implications in neurological disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of WNK kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream targets such as SPAK and OSR1, which are responsible for activating ion transporters like NCC, NKCC1, and NKCC2 . By disrupting these signaling pathways, this compound modulates ion transport and cellular volume regulation. Additionally, this compound has been shown to influence the p38-MAPK pathway, which is involved in cellular stress responses and regulatory volume increase under hyperosmolar conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term inhibition of WNK kinases with this compound leads to elevated p38-MAPK activity under hyperosmolar conditions, which is mediated by the activation of upstream activators such as TAK1 and TRAF2/ASK1 . Long-term inhibition (over two days) reverses this effect, resulting in diminished regulatory volume increase and reduced p38-MAPK activity . These temporal effects highlight the dynamic nature of this compound’s action and its potential impact on cellular stress responses and volume regulation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In spontaneously hypertensive rats, oral administration of this compound at doses ranging from 1 to 10 mg/kg resulted in dose-dependent reductions in blood pressure and simultaneous increases in heart rate . Additionally, this compound treatment led to significant increases in urine output and urinary sodium and potassium excretion rates . These findings suggest that this compound has a potent antihypertensive effect and influences renal function in a dose-dependent manner.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to ion transport and cellular volume regulation. The compound inhibits WNK kinases, which are key regulators of Cl−, Na+, and K+ ion homeostasis . By modulating the activity of downstream targets such as SPAK and OSR1, this compound influences the phosphorylation and activity of ion transporters like NCC, NKCC1, and NKCC2 . These pathways are crucial for maintaining electrolyte balance and cellular volume, highlighting the compound’s role in metabolic regulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound’s high selectivity for WNK kinases ensures its targeted action within specific cellular compartments . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a valuable tool for studying WNK kinase-related processes in vivo . The compound’s transport and distribution properties are essential for its therapeutic potential and effectiveness in modulating ion homeostasis.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with WNK kinases and their downstream targets. By binding to the ATP-binding site of WNK kinases, this compound inhibits their catalytic activity and prevents the phosphorylation of targets such as SPAK and OSR1 . These interactions occur within specific cellular compartments, including the cytoplasm and plasma membrane, where ion transporters like NCC, NKCC1, and NKCC2 are localized . The compound’s subcellular localization is crucial for its ability to modulate ion transport and cellular volume regulation effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WNK463 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.

Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity and selectivity of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

WNK463 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

WNK463 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the structure and function of WNK kinases.

Biology: Helps in understanding the role of WNK kinases in cellular processes such as ion transport and osmoregulation.

Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension and disorders of electrolyte balance.

Industry: Could be used in the development of new drugs targeting WNK kinases

Comparison with Similar Compounds

Similar Compounds

WNK476: Another WNK kinase inhibitor with similar potency but different selectivity profiles.

WNK467: A compound with a similar core structure but different functional groups, leading to variations in activity and selectivity.

Uniqueness of WNK463

This compound is unique due to its high potency and selectivity for all four WNK kinases. This broad-spectrum inhibition makes it a valuable tool for studying the overall role of WNK kinases in various biological processes and for potential therapeutic applications .

Properties

IUPAC Name |

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHOMMVLGBIDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by this compound impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.

ANone: The molecular formula for this compound is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.

ANone: this compound itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.

ANone: Yes, computational studies have been performed to analyze this compound interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of this compound in complex with WNK kinases. , These studies facilitate understanding the molecular basis of this compound's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.

ANone: While the provided literature doesn't delve into detailed SAR studies of this compound, it highlights the importance of specific structural features for its activity. For instance, the interaction of this compound with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

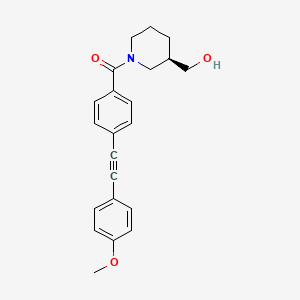

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

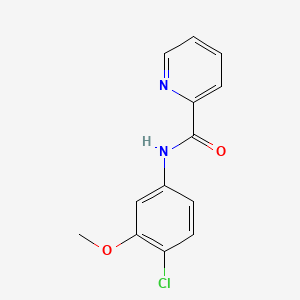

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)

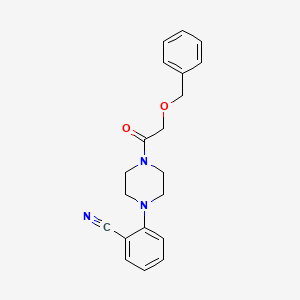

![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)